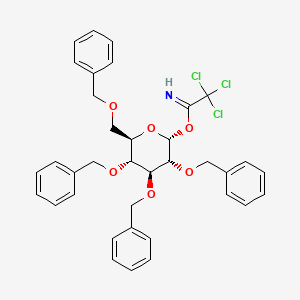

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate

Descripción

Evolution of the Schmidt Glycosylation Methodology

The Schmidt glycosylation methodology originated in 1980 with the discovery that trichloroacetimidates could serve as efficient glycosyl donors under Lewis acid catalysis. Prior methods, such as the Koenigs-Knorr glycosylation, relied on unstable glycosyl halides and often required stoichiometric silver salts. Schmidt’s innovation addressed these limitations by introducing trichloroacetimidates—neutral, shelf-stable compounds activated by mild Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂).

Key mechanistic studies revealed that activation generates an oxocarbenium ion intermediate, which undergoes nucleophilic attack by alcohols to form glycosidic bonds. Unlike earlier donors, trichloroacetimidates minimized side reactions due to their controlled reactivity and compatibility with diverse protecting groups. By 1986, Schmidt’s review highlighted the method’s versatility in synthesizing α- or β-anomers through stereoelectronic control, cementing its role as a transformative tool.

Development of Trichloroacetimidate-Based Glycosylation Strategies

The adoption of trichloroacetimidates accelerated with the recognition of their synthetic flexibility:

- Stereoselectivity Control : The benzyl protecting groups in 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate shield specific hydroxyl positions, directing nucleophilic attack to the anomeric center. This enables α-selective glycosylation when using bulky Lewis acids like trimethylsilyl triflate (TMSOTf).

- Synthetic Accessibility : The compound is prepared via reaction of 2,3,4,6-tetra-O-benzyl-D-glucopyranose with trichloroacetonitrile under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) promotes imidate formation, with yields exceeding 80% in optimized protocols.

- Inverse Glycosylation : To suppress trichloroacetamide byproducts, Schmidt introduced an “inverse” protocol where the acceptor and activator are premixed before donor addition. This approach minimizes donor self-degradation and improves yields in challenging couplings.

A comparative analysis of glycosylation methods underscores trichloroacetimidates’ advantages:

| Parameter | Koenigs-Knorr | Thioglycosides | Trichloroacetimidates |

|---|---|---|---|

| Stability | Low | High | Moderate |

| Activation Conditions | Ag⁺ salts | NIS/AgOTf | BF₃·OEt₂ or TMSOTf |

| Stereoselectivity Control | Limited | Moderate | High |

| Byproduct Formation | Significant | Minimal | Controllable |

Position of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Trichloroacetimidate in Modern Carbohydrate Chemistry

This compound has become a benchmark glucosyl donor due to three defining characteristics:

- Stability and Reactivity Balance : The benzyl groups provide steric protection against premature hydrolysis, while the trichloroacetimidate leaving group ensures rapid activation under mild conditions.

- Applications in Complex Synthesis : It has been employed in total syntheses of natural products such as Woodrosin I and 5′-O-α-D-glucopyranosyl tubercidin. The latter demonstrates its utility in constructing nucleoside antibiotics through stereospecific α-glycosidic linkages.

- Mechanistic Insights : Recent studies using this donor have elucidated remote participation effects. For example, trichloroacetimidate groups at O4 or O6 positions can stabilize transition states via non-covalent interactions, influencing stereochemical outcomes.

Commercial availability from suppliers like ChemPep and Carl Roth underscores its industrial relevance. Furthermore, its role in glycopolymer synthesis highlights applications beyond small molecules—enabling materials science advances in drug delivery and biomimetic surfaces.

Ongoing research continues to refine its use. For instance, halogen-bonding catalysts now achieve direct α-selective N-glycosylation of asparagine derivatives, expanding its utility in glycopeptide synthesis. These developments affirm its status as a cornerstone of modern glycosylation chemistry.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(40)46-34-33(44-24-29-19-11-4-12-20-29)32(43-23-28-17-9-3-10-18-28)31(42-22-27-15-7-2-8-16-27)30(45-34)25-41-21-26-13-5-1-6-14-26/h1-20,30-34,40H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMICALCPRSCSMO-BGSSSCFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36Cl3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453689 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74808-09-6 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groupsOne common method involves the use of trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, often involving automated systems for the protection and functionalization steps.

Análisis De Reacciones Químicas

General Reactivity

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate primarily participates in substitution reactions, especially in the creation of glycosidic bonds. It can also be involved in acylation and other functional group transformations. This compound serves as a hemiacetal intermediate for glucosylation couplings .

Glycosylation Reactions

The primary application of this compound is in glycosylation reactions. It acts as a glycosyl donor, transferring the glucopyranosyl unit to a suitable acceptor molecule to form a new glycosidic bond.

-

Mechanism: The trichloroacetimidate group at the anomeric position is crucial for its reactivity. Activation, typically by a Lewis acid, generates an electrophilic species at the anomeric carbon, which is then attacked by the nucleophilic hydroxyl group of the acceptor molecule.

-

Stereoselectivity: The reaction conditions can be optimized to achieve high stereoselectivity, leading to the preferential formation of either alpha or beta glycosides .

Reaction Conditions

-

Common Reagents: Substitution reactions typically involve the use of nucleophiles under mild conditions. Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

-

Solvents: Soluble in chloroform and insoluble in water.

-

Temperature: The action of this compound can be influenced by environmental factors such as temperature. For instance, it is stored at a temperature of −20°C.

Byproducts

The major products formed from these reactions are glycosides, which are crucial intermediates in the synthesis of complex carbohydrates and antiviral drugs.

Aplicaciones Científicas De Investigación

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry where a sugar moiety is attached to another molecule. 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate acts as an effective glycosyl donor due to its stability and reactivity.

Case Studies:

- Synthesis of Oligosaccharides : Researchers have successfully utilized this compound to synthesize complex oligosaccharides that mimic natural glycan structures. This is essential for studying glycoproteins and glycolipids in biological systems.

- Stereoselectivity : The compound has been shown to provide high stereoselectivity in glycosylation reactions, which is crucial for the synthesis of biologically active compounds.

Development of Glycoconjugates

Glycoconjugates are molecules that consist of carbohydrates covalently linked to proteins or lipids. The use of this compound allows for the efficient construction of these glycoconjugates.

Applications:

- Vaccine Development : Glycoconjugates are important in vaccine formulations. The compound has been used to create glycoconjugate vaccines that enhance immune responses against pathogens.

- Drug Delivery Systems : Its application in drug delivery systems involves attaching therapeutic agents to glycoconjugates to improve targeting and efficacy.

Chemical Biology Studies

The compound's ability to modify biological molecules makes it a valuable tool in chemical biology.

Research Highlights:

- Cellular Interactions : Studies have demonstrated that glycans synthesized using this compound can influence cell-cell interactions and signaling pathways.

- Disease Models : Researchers utilize modified glycans to study their roles in diseases such as cancer and autoimmune disorders.

Comparative Analysis of Glycosyl Donors

| Glycosyl Donor | Reactivity | Stereoselectivity | Applications |

|---|---|---|---|

| This compound | High | Excellent | Oligosaccharide synthesis, glycoconjugates |

| 2,3,4-Tri-O-benzyl-alpha-D-glucopyranosyl bromide | Moderate | Good | Limited applications |

| 1-Thio-beta-D-glucopyranoside | Moderate | Variable | Glycoside synthesis |

Mecanismo De Acción

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate involves the formation of glycosidic bonds through a substitution reaction. The trichloroacetimidate group acts as a leaving group, facilitating the nucleophilic attack by a hydroxyl group on the sugar moiety. This results in the formation of a glycosidic bond, which is a key step in the synthesis of complex carbohydrates and glycosylated molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features and Molecular Properties

Reactivity and Stereoselectivity

- Benzyl-protected donor (target compound): Exhibits high α-selectivity in glycosylation due to the bulky benzyl groups, which hinder β-face attack. Achieves >90% yield in α-arbutin synthesis with TMSOTf catalysis .

- Acetylated α-D-glucopyranosyl donor (142831-80-9): Generates β-glycosides via 1,2-trans stereoselectivity, likely due to neighboring group participation of acetyl groups. Yields are moderate (50–70%) in β-glucoside formation .

- Benzoyl-protected galactose donor (132748-02-8): Electron-withdrawing benzoyl groups reduce donor reactivity, requiring stronger activators (e.g., BF₃·Et₂O) but enable precise β-galactoside formation for glycan microarrays .

Stability and Handling

- Benzyl vs. Acetyl groups: Benzyl ethers are stable under acidic conditions, whereas acetyl groups may hydrolyze during prolonged reactions .

- Toxicity: Acetylated derivatives (e.g., 92052-29-4) exhibit low toxicity , but benzyl-containing compounds require precautions to avoid inhalation or skin contact .

Research Findings and Trends

- Target compound: Recent studies focus on its role in synthesizing glycoconjugates for anticancer and antiviral therapies .

- Acetylated donors: Gaining traction in solid-phase synthesis due to lower molecular weight and improved solubility .

- Benzoyl-galactose donor: Emerging applications in diagnostics, such as glycan-based biosensors .

Actividad Biológica

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is a glycosyl donor that plays a significant role in carbohydrate chemistry, particularly in the synthesis of glycosides and other carbohydrate derivatives. This compound is derived from glucose and has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The molecular formula for this compound is CHClNO. It possesses a complex structure characterized by multiple benzyl groups attached to the glucopyranose moiety, enhancing its reactivity and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose with trichloroacetonitrile in the presence of a base such as sodium carbonate. This process results in high yields and allows for the production of this glycosyl donor in a straightforward manner .

Cytotoxicity

Preliminary evaluations suggest that compounds containing glucopyranoside structures can possess cytotoxic properties against cancer cell lines. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways. The specific cytotoxicity profile of this compound remains to be fully elucidated but may follow similar pathways as other glucoside derivatives .

Applications in Drug Development

Glycosylation reactions facilitated by trichloroacetimidates are crucial in the synthesis of bioactive compounds. The ability to modify existing drugs or synthesize new glycosides can lead to enhanced pharmacological properties. For example, the synthesis of disaccharide nucleosides using this glycosyl donor has been reported to yield compounds with promising biological activities .

Case Studies

Q & A

Q. What are the key synthetic pathways for preparing 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential benzylation of glucose hydroxyl groups followed by trichloroacetimidate activation. A critical step is the reaction of the hemiacetal form of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose with trichloroacetonitrile under basic catalysis (e.g., DBU or K₂CO₃) in anhydrous dichloromethane . Yield optimization requires strict control of moisture (<0.1% H₂O) and temperature (0–5°C). Evidence from analogous trichloroacetimidate syntheses shows that excess trichloroacetonitrile (5 eq.) and catalytic DBU (0.5 eq.) achieve ~80% yield .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer: Purification involves flash chromatography (SiO₂, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts. Structural confirmation requires:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify benzyl group integration (4× -CH₂Ph) and α-configuration (δ 6.2–6.5 ppm for imidate proton) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+Na]<sup>+</sup> at m/z 708.1 (calc. 708.03) .

Advanced Research Questions

Q. How does the stereochemical outcome of glycosylation reactions using this donor vary with acceptor nucleophilicity and solvent polarity?

Methodological Answer: The α-trichloroacetimidate donor favors β-glycosidic bond formation via an SN2-like mechanism. Polar solvents (e.g., CH3CN) stabilize the oxocarbenium ion intermediate, enhancing β-selectivity (>95% in CH3CN vs. 80% in CH2Cl2) . Weakly nucleophilic acceptors (e.g., hindered alcohols) may shift the mechanism to SN1, reducing stereocontrol. Catalytic TMSOTf (0.1 eq.) is recommended for sluggish reactions .

Q. What strategies resolve contradictions in glycosylation efficiency reported across studies?

Methodological Answer: Discrepancies often arise from:

- Protecting Group Compatibility : Benzyl groups may sterically hinder acceptors. Comparative studies show that 4,6-di-O-benzylidene-protected acceptors improve coupling efficiency by reducing steric bulk .

- Catalyst Selection : BF3·OEt2 may overactivate the donor, leading to side reactions, while TMSOTf provides milder activation .

- Donor-Acceptor Ratio : A 1.2:1 donor-acceptor ratio minimizes self-glycosylation .

Methodological Challenges and Solutions

Q. How can researchers troubleshoot low yields in oligosaccharide assembly using this donor?

Methodological Answer: Common issues and solutions:

- Moisture Sensitivity : Use molecular sieves (3Å) in reaction mixtures to scavenge trace water .

- Byproduct Formation : Monitor reactions via TLC (ethyl acetate/hexane 3:7; Rf = 0.4 for product) .

- Incomplete Activation : Confirm donor activation via <sup>1</sup>H NMR (disappearance of hemiacetal proton at δ 5.3 ppm) .

Q. What advanced analytical techniques validate glycosylation regiochemistry and linkage?

Methodological Answer:

- NOESY NMR : Correlates anomeric proton (δ 5.7–6.0 ppm) with adjacent protons to confirm α/β configuration .

- MS/MS Fragmentation : Collision-induced dissociation (CID) identifies glycosidic bond cleavage patterns .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.